molecular formula C20H18N4O2S B2594621 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide CAS No. 2034323-33-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide

Cat. No.: B2594621
CAS No.: 2034323-33-4
M. Wt: 378.45
InChI Key: MNCLMPVZEOAAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is a chemical research compound designed for non-human investigations. This complex molecule belongs to a class of compounds integrating a naphthalene-sulfonamide moiety with a pyrazole-pyridine core, a structural framework known to be of high interest in medicinal chemistry for its potential to interact with various biological targets . Compounds within this chemical class have been reported in scientific literature to exhibit a range of biological activities. Specifically, structurally related pyrazole-sulfonamide derivatives have demonstrated potent anticancer profiles in vitro when tested across numerous cancer cell lines, as well as significant anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin E2 production . The mechanism of action for such compounds often involves kinase inhibition; for instance, a close analog has been identified as a multi-kinase inhibitor with strong activity against JNK1, JNK2, and p38α kinases, which are critical players in cellular signaling pathways related to stress response, apoptosis, and inflammation . Researchers can utilize this compound as a tool molecule for probing disease mechanisms, particularly in oncology and immunology. The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation of the pyrazole intermediate followed by coupling with an appropriate amine derivative, procedures that are established for related structures . This product is sold for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-27(26,20-7-3-5-17-4-1-2-6-19(17)20)23-12-13-24-15-18(14-22-24)16-8-10-21-11-9-16/h1-11,14-15,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLMPVZEOAAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral activity against various viruses. For instance, pyridine-based sulfonamides have shown effectiveness in reducing viral loads in cell cultures infected with herpes simplex virus (HSV) and coxsackievirus B4 (CBV4) . This suggests that N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide may possess similar antiviral properties.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth. A related study found that compounds with sulfonamide groups exhibited significant antimicrobial activity against various strains, indicating potential for this compound in treating bacterial infections .

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema . The interaction with these enzymes could be explored further to understand the compound's mechanism of action.

Case Study 1: Antiviral Efficacy

A study involving a series of pyridine-based sulfonamides showed that certain derivatives significantly reduced viral replication in vitro. Compounds similar to this compound were evaluated for their ability to inhibit HSV, demonstrating over 50% reduction in viral load at specific concentrations .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of novel sulfonamide derivatives against Candida species revealed that some compounds exhibited lower minimum inhibitory concentration (MIC) values than traditional antifungals like fluconazole. This positions this compound as a potential candidate for further development in antifungal therapies .

Biological Activity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.

Chemical Structure and Synthesis

The compound features a naphthalene sulfonamide backbone with a pyrazole ring and a pyridine moiety. This structural combination is significant as both pyrazole and sulfonamide derivatives are known for their diverse pharmacological properties.

Synthesis Overview:

  • The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring followed by the introduction of the naphthalene sulfonamide group.
  • Recent studies have reported various synthetic routes that yield high purity and yield, emphasizing the importance of optimizing reaction conditions to enhance biological activity .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways:

  • In vitro Studies: Compounds with similar structures have demonstrated IC50 values ranging from 0.02–0.04 μM against COX-2, indicating potent anti-inflammatory activity .
  • In vivo Studies: Animal models have shown that these compounds can significantly reduce paw edema and other inflammatory markers, comparable to standard anti-inflammatory drugs like diclofenac .

3. Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives are known to inhibit key oncogenic pathways, including those involving BRAF(V600E) mutations:

  • Mechanism: The inhibition of tumor growth is thought to occur through the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

Several case studies illustrate the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Abdellatif et al.Pyrazole DerivativesCOX-2 Inhibition0.02–0.04 μM
Sivaramakarthikeyan et al.Pyrazole AnaloguesAnti-inflammatory55.65 μg/mL
Nayak et al.Sulfonamide DerivativesAntimicrobialNot specified

These studies collectively highlight the promising biological activities associated with pyrazole-based compounds.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: The compound likely inhibits enzymes involved in inflammatory processes (e.g., COX enzymes) and cancer pathways (e.g., BRAF).
  • Cellular Interactions: It may disrupt cellular integrity in pathogens, leading to cell death through mechanisms such as membrane disruption .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

This compound (synthesized via an SNAr mechanism between 4-bromo-N-(1H-pyrazol-1-yl)aniline and 4-vinylpyridine ) shares key features with the target molecule but differs critically:

Feature N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
Core Structure Naphthalene-1-sulfonamide Benzene-sulfamide
Pyridine Position Pyridin-4-yl Pyridin-2-yl
Linker Ethyl group between pyrazole and sulfonamide Ethyl group between pyrazole and sulfamide
Functional Group Sulfonamide (SO₂NH) Sulfamide (NH-SO₂-NH)

Key Differences and Implications :

  • Sulfonamide vs.
  • Pyridine Regioisomerism : The pyridin-4-yl group (para-substitution) in the target compound may favor planar molecular conformations, whereas the pyridin-2-yl (ortho-substitution) in the analog could induce steric hindrance, affecting binding to biological targets.
Hypothetical Pharmacological and Physicochemical Properties

While direct experimental data for the target compound are lacking, inferences can be drawn from analogs:

  • Solubility : The naphthalene core likely reduces aqueous solubility compared to the benzene-based analog.

Q & A

Basic: What are the optimal synthetic routes for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving sulfonylation and coupling reactions. For example:

  • Step 1: Prepare the pyrazole-ethylamine intermediate by reacting 4-(pyridin-4-yl)-1H-pyrazole with 2-chloroethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Sulfonylation using naphthalene-1-sulfonyl chloride in anhydrous DMF or THF at 0–25°C for 6–12 hours .
  • Purification: Recrystallize from methanol or ethanol to achieve >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere .

Advanced: How to resolve contradictions in reported yields for similar sulfonamide-pyrazole derivatives?

Methodological Answer:
Discrepancies in yields (e.g., 60–85% in similar compounds) arise from:

  • Reaction Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Non-polar solvents (xylene) require prolonged reflux (25–30 hours) but enhance regioselectivity .
  • Work-Up Protocols: Alkaline aqueous washes (5% NaOH) reduce residual sulfonic acid impurities but can hydrolyze labile pyrazole rings if pH > 10 .
  • Validation: Use LC-MS to track intermediate stability and TLC (silica, ethyl acetate/hexane 3:7) to monitor reaction progress .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring (e.g., δ 8.2–8.5 ppm for pyridinyl protons) and sulfonamide linkage (δ 3.4–3.6 ppm for ethyl CH2) .
  • X-ray Crystallography: Resolves conformational ambiguity (e.g., twist angle between naphthalene and pyrazole rings: 46.3° ± 1.5°) .
  • HR-MS: Validates molecular weight (C20H18N4O2S; [M+H]+ calc. 388.1052) .

Advanced: How to address conflicting crystallographic data on pyrazole-naphthalene torsion angles?

Methodological Answer:

  • Problem: Reported torsion angles vary (e.g., 46.3° in vs. 42.8° in similar derivatives), affecting docking studies.
  • Solution:
    • Perform low-temperature (100 K) crystallography to reduce thermal motion artifacts .
    • Use twin refinement protocols for non-merohedral twins (e.g., HKL-3000 software) to resolve overlapping reflections .
    • Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental data .

Basic: What biological targets are associated with this sulfonamide-pyrazole scaffold?

Methodological Answer:

  • Primary Targets:
    • Cyclooxygenase-2 (COX-2): IC50 < 50 nM for analogs with trifluoromethyl substituents .
    • Protein kinases (e.g., AKT2): Inhibition via sulfonamide-mediated H-bonding to ATP-binding pockets .
  • Assays:
    • COX-2 inhibition: Use ELISA-based PGHS-2 activity assays .
    • Kinase profiling: Radiolabeled ATP-competitive assays (e.g., ³H-ATP) .

Advanced: How to reconcile discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Issue: In vitro IC50 values (e.g., 10 nM for COX-2) may not translate to in vivo efficacy due to metabolic instability.
  • Strategies:
    • Metabolic Liabilities: Introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450-mediated oxidation .
    • Pharmacokinetic Optimization: Assess plasma half-life in rodent models; modify ethyl linker to methyleneoxy for improved stability .

Basic: How to assess purity and stability under experimental conditions?

Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 30–70% ACN over 20 min). Retention time ~12.5 min .
  • Stability Tests:
    • Acidic/basic conditions: Incubate in pH 2–9 buffers (37°C, 24 h); monitor degradation via UV (λ = 254 nm).
    • Light sensitivity: Store in amber vials; assess photodegradation under UV lamp (365 nm) .

Advanced: How to resolve co-elution of impurities in HPLC analysis?

Methodological Answer:

  • Problem: Co-elution with des-methyl or sulfonic acid byproducts.
  • Solutions:
    • Ion-Pair Chromatography: Add 10 mM heptafluorobutyric acid to improve sulfonamide separation .
    • 2D-LC: Couple HILIC and reversed-phase columns for orthogonal separation.
    • LC-MS/MS: Use MRM transitions (e.g., m/z 388 → 214 for parent ion) to confirm identity .

Basic: What structural features drive COX-2 selectivity over COX-1?

Methodological Answer:

  • Key SAR Insights (Table 1):

    SubstituentCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Ratio
    CF318 ± 215,000 ± 1,200833
    CH345 ± 58,500 ± 900189
  • Mechanism: Bulky naphthalene sulfonamide occupies the COX-2 hydrophobic side pocket, while pyridinyl pyrazole H-bonds to Arg513 .

Advanced: Why do some analogs show paradoxical SAR (increased potency with reduced lipophilicity)?

Methodological Answer:

  • Hypothesis: Enhanced solubility improves target engagement in cellular assays despite lower computed logP.
  • Validation:
    • Measure logD (pH 7.4) via shake-flask method; correlate with cellular uptake (LC-MS intracellular concentration).
    • Use SPR to assess binding kinetics (ka/kd) in serum-containing buffers .

Basic: How to modify the structure to improve metabolic stability?

Methodological Answer:

  • Modifications:
    • Replace ethyl linker with cyclopropyl to block CYP3A4 oxidation .
    • Introduce fluorine at pyridine C-2 to reduce aromatic hydroxylation .
  • Assays:
    • Liver microsome stability (human/rat): Monitor parent compound depletion over 60 minutes .

Advanced: How to interpret conflicting crystallographic data on pyrazole-naphthalene conformation?

Methodological Answer:

  • Root Cause: Crystal packing forces (e.g., π-π stacking vs. hydrogen bonding) induce variable torsion angles.
  • Approach:
    • Perform conformational analysis via molecular dynamics (MD) simulations (AMBER force field).
    • Compare with variable-temperature NMR to assess solution-state flexibility .

Basic: What kinase inhibition profiles are reported for this scaffold?

Methodological Answer:

  • Primary Kinases:
    • AKT2 (IC50 = 32 nM) via sulfonamide-kinase hinge region interaction .
    • CDK2 (IC50 = 120 nM) with moderate selectivity .
  • Assays: Use ADP-Glo™ kinase assay with recombinant enzymes .

Advanced: How to evaluate polypharmacology risks for kinase-targeted derivatives?

Methodological Answer:

  • Panel Screening: Test against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits.
  • Structural Mitigation: Introduce methyl groups at pyrazole C-5 to sterically block promiscuous binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.